molecular formula C14H20O4 B14450837 6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid CAS No. 75228-36-3

6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid

Katalognummer: B14450837
CAS-Nummer: 75228-36-3
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: BXWSTPOGCQXYAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C14H20O4. This compound is characterized by the presence of a cyclohexene ring substituted with a cyclohexyloxycarbonyl group and a carboxylic acid group. It is a derivative of cyclohexene and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of cyclohexene with cyclohexyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the cyclohexyloxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Eigenschaften

CAS-Nummer

75228-36-3

Molekularformel

C14H20O4

Molekulargewicht

252.31 g/mol

IUPAC-Name

6-cyclohexyloxycarbonylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H20O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,10-12H,1-3,6-9H2,(H,15,16)

InChI-Schlüssel

BXWSTPOGCQXYAB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC(=O)C2CC=CCC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.